1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine
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Overview
Description
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a sulfonylpiperidine moiety, which is further connected to a methylpiperidine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenylsulfonyl Intermediate: The reaction begins with the sulfonylation of 4-fluoroaniline using a sulfonyl chloride reagent under basic conditions to form 4-fluorophenylsulfonyl chloride.
Piperidine Ring Formation: The 4-fluorophenylsulfonyl chloride is then reacted with piperidine to form 1-(4-fluorophenylsulfonyl)piperidine.
Methylation: The final step involves the methylation of the piperidine ring using a methylating agent such as methyl iodide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antipsychotic effects.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and resulting in therapeutic effects such as pain relief or mood stabilization.
Comparison with Similar Compounds
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine can be compared with other similar compounds, such as:
1-(4-Fluorophenylsulfonyl)piperidine: Lacks the methyl group on the piperidine ring, which may affect its biological activity and chemical reactivity.
1-(4-Fluorophenylsulfonyl)-4-methylpiperidine: Similar structure but with the methyl group on a different position, leading to different properties.
1-(4-Fluorophenylsulfonyl)piperidin-3-yl-morpholine: Contains a morpholine ring instead of a second piperidine ring, resulting in distinct chemical and biological characteristics.
Properties
CAS No. |
431927-84-3 |
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Molecular Formula |
C17H25FN2O2S |
Molecular Weight |
340.5g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-3-methylpiperidine |
InChI |
InChI=1S/C17H25FN2O2S/c1-14-3-2-10-19(13-14)16-8-11-20(12-9-16)23(21,22)17-6-4-15(18)5-7-17/h4-7,14,16H,2-3,8-13H2,1H3 |
InChI Key |
NCKBIZMIBDFKBV-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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